![molecular formula C15H19F2NO2S B2462136 6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2310017-29-7](/img/structure/B2462136.png)
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Description
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane, also known as DASO-cyclic, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Boron Reagents: SM coupling relies on organoboron reagents, which are generally stable, environmentally benign, and functional group-tolerant. Seven main classes of boron reagents have been developed:
Protodeboronation in Organic Synthesis
Protodeboronation involves the removal of a boron group from an organoboron compound. Here’s a specific example:
- (3,5-Bis(trifluoromethyl)phenyl)lithium : This less nucleophilic reagent prevents aryl addition to specific functional groups. For instance, it has been used in the synthesis of indolizidine compounds .
WNT/β-Catenin Pathway Modulation
The WNT/β-catenin pathway plays a critical role in cellular functions and cancer development. Researchers have explored interactions between Dishevelled 1 (DVL1) protein and its receptor Frizzled via a shared PDZ domain. Understanding these interactions may lead to novel therapeutic strategies .
properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2S/c1-11-3-4-13(9-12(11)2)21(19,20)18-7-5-14(6-8-18)10-15(14,16)17/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDLANXOKAVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane |
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